1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one
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Overview
Description
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one is a heterocyclic compound that features a fused indazole ring system
Preparation Methods
The synthesis of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one typically involves multicomponent reactions. One common synthetic route includes the reaction of cyclic enaminones with arylglyoxals, which facilitates the rapid assembly of functionalized tetrahydroindol-4-ones . Industrial production methods may involve similar multicomponent reactions, optimized for higher yields and scalability.
Chemical Reactions Analysis
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can introduce various functional groups.
Common reagents used in these reactions include elemental iodine for iodination and other halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one involves its interaction with various molecular targets. For instance, derivatives of this compound have been shown to inhibit cell growth by targeting specific enzymes and pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its functional groups.
Comparison with Similar Compounds
1-tert-Butyl-1,5,6,7-tetrahydro-4H-indazole-4-one can be compared with similar compounds such as:
These compounds share similar core structures but differ in their substituents and specific ring systems. The uniqueness of this compound lies in its fused indazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-tert-butyl-6,7-dihydro-5H-indazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-9-5-4-6-10(14)8(9)7-12-13/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMCBKOUWMIZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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